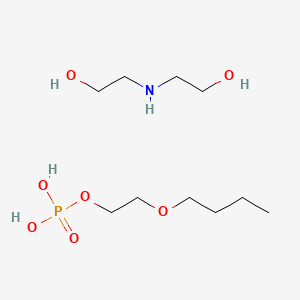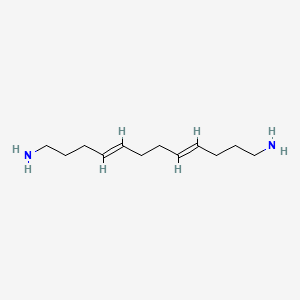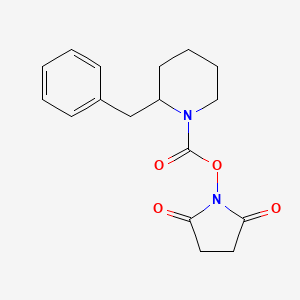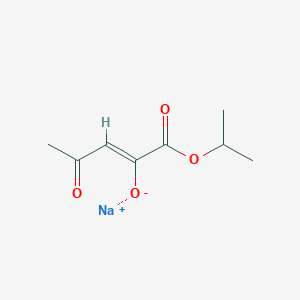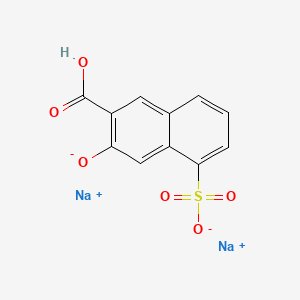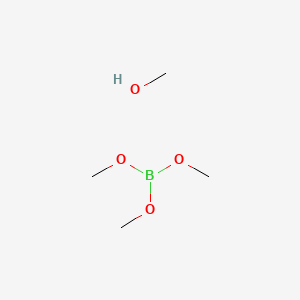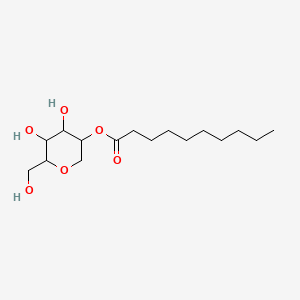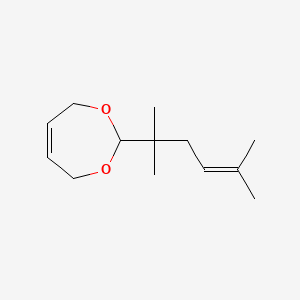
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- is a heterocyclic organic compound with a unique structure that includes a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- can be achieved through several methods. One common approach involves the catalytic three-component tandem [4 + 3]-cycloaddition reaction. This method utilizes a combination of Rh(II) salt and chiral N,N’-dioxide–Sm(III) complex to promote the formation of the desired compound with high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,3-dioxepin: Another dioxepin derivative with a slightly different structure and properties.
2-Phenyl-4,7-dihydro-1,3-dioxepin: A phenyl-substituted derivative with distinct chemical behavior.
Uniqueness
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- is unique due to its specific substituents and the resulting chemical properties. Its structure allows for specific interactions and reactions that may not be possible with other similar compounds.
Properties
CAS No. |
188357-49-5 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(2,5-dimethylhex-4-en-2-yl)-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C13H22O2/c1-11(2)7-8-13(3,4)12-14-9-5-6-10-15-12/h5-7,12H,8-10H2,1-4H3 |
InChI Key |
JXVMHAJPZUNOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C1OCC=CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


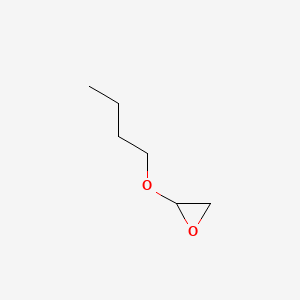
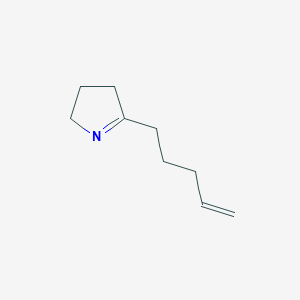
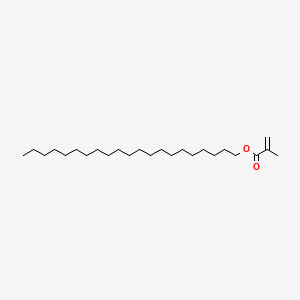
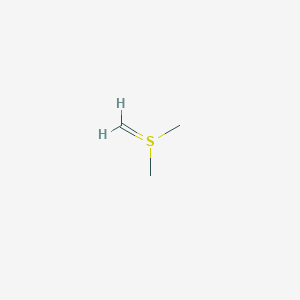
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

